![molecular formula C9H8N4O2 B3200474 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine CAS No. 1018053-22-9](/img/structure/B3200474.png)
2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine
Overview
Description
2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against certain types of cancer cells. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, it has been investigated as a potential catalyst for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the process. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily handled and stored. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 2-(2-methyl-1H-imidazol-1-yl)-5-nitropyridine. One potential direction is the development of novel antitumor agents based on this compound. Another direction is the synthesis of new materials with unique properties using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in catalysis.
properties
IUPAC Name |
2-(2-methylimidazol-1-yl)-5-nitropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-7-10-4-5-12(7)9-3-2-8(6-11-9)13(14)15/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUFYIGIGCYRHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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